Tricaine Methanesulfonate
Overview
Description
Mechanism of Action
Tricaine methanesulfonate, also known as Tricaine, Ethyl 3-aminobenzoate methanesulfonate, or Finquel, is a widely used anesthetic in poikilothermic animals such as fish and amphibians .
Target of Action
Tricaine primarily targets the sodium channels in nerve cells . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Tricaine operates by preventing sodium ions from entering the cell , thereby silencing action potentials . This effectively blocks the exchange of signals between the brain and extremities , leading to a reversible blockade of sensory and motor nerve activity .
Biochemical Pathways
The primary biochemical pathway affected by Tricaine is the neuronal signal transmission pathway . By blocking sodium channels, Tricaine inhibits the propagation of action potentials along the nerves . This results in a gradual reduction and finally complete block of action potentials .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by temperature. For instance, fish eliminate Tricaine two times faster at 28 °C than at 22 °C . Tissue-specific distribution patterns have been observed, with Tricaine peaking earliest in the brain and gill, followed by liver and kidney . Muscle tissue shows the lowest drug concentration .
Result of Action
The result of Tricaine’s action is a dose-dependent, reversible blockade of sensory-motor responses . This includes a loss of sensation followed by a loss of motor function . It also causes decreased cardiovascular function, decreasing blood flow through the gills, and decreasing oxygen consumption in a dose-dependent manner .
Action Environment
The efficacy of Tricaine depends on environmental factors such as temperature, oxygen content, pH, hardness, and salinity . For example, water temperature has been found to exert minimal impact on the optimal doses and minimum effective concentrations of Tricaine .
Biochemical Analysis
Biochemical Properties
Tricaine Methanesulfonate is believed to block the activity of both sensory and motor nerves, which is compatible with the mechanistic action of effective anesthetics . This suggests that it interacts with proteins involved in nerve signal transmission, particularly those associated with sodium ion channels .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reversibly relieve pain, decrease body movements, and suppress neuronal activity . It also has the ability to block neural activity, which has been demonstrated in studies involving the neuronal firing of sensory and motor nerves .
Molecular Mechanism
The molecular mechanism of this compound involves the prevention of sodium ions from entering the cell, thus silencing action potentials . This effectively blocks signal exchange between the brain and extremities, leading to the anesthetic effects observed .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a dose-dependent, reversible blockade of extraocular motor and sensory nerve activity . The effects of this compound on working memory and cognitive flexibility in young adult zebrafish were significant 1 and 2 days after exposure, but these effects were fully recovered by day 3 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in zebrafish, a dosage of 100 mg/l caused significant impairment in working memory and cognitive flexibility 1 and 2 days after exposure .
Metabolic Pathways
This compound is rapidly metabolized in the liver, but to a lesser extent in the kidney, blood, and muscle . The main metabolic pathways involve conjugation and hydrolysis, with the acetyl-conjugates of ethyl m-aminobenzoate and m-aminobenzoic acid representing the principal products .
Transport and Distribution
This compound is commonly administered by immersion in an anesthetic bath, followed by continuous irrigation of the gills with an anesthetic solution when appropriate . This method of administration allows for the widespread distribution of the drug within the organism.
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with sodium ion channels located in the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricaine is synthesized by reacting ethyl 3-aminobenzoate with methanesulfonic acid. The reaction typically involves dissolving ethyl 3-aminobenzoate in an appropriate solvent, followed by the addition of methanesulfonic acid under controlled temperature and stirring conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, tricaine is produced in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: Tricaine undergoes various chemical reactions, including:
Oxidation: Tricaine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert tricaine into its corresponding amine derivatives.
Substitution: Tricaine can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tricaine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving fish and amphibians for anesthesia during experimental procedures.
Medicine: Utilized in veterinary medicine for the sedation and euthanasia of aquatic animals.
Industry: Applied in aquaculture for the handling and transport of fish to reduce stress and improve survival rates
Comparison with Similar Compounds
Benzocaine: Another common anesthetic for aquatic animals, structurally similar to tricaine but without the methanesulfonate group.
Eugenol: Used as an anesthetic in aquaculture, characterized by rapid induction and prolonged recovery.
Clove Oil: Contains eugenol and is used for similar purposes as tricaine .
Uniqueness: Tricaine’s uniqueness lies in its selective toxicity for poikilotherms and its approval for use in fin fish intended for human consumption. Its ability to block sodium channels effectively makes it a valuable tool in both research and industry .
Properties
IUPAC Name |
ethyl 3-aminobenzoate;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.CH4O3S/c1-2-12-9(11)7-4-3-5-8(10)6-7;1-5(2,3)4/h3-6H,2,10H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZJYWMRQDKBQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022133 | |
Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |
Source | EPA DSSTox | |
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Molecular Weight |
261.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light grey powder; [Sigma-Aldrich MSDS] | |
Record name | Tricaine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
886-86-2 | |
Record name | Tricaine methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricaine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93790 | |
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Record name | Benzoic acid, 3-amino-, ethyl ester, methanesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-aminobenzoate methanesulfonic acid salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxycarbonylanilinium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.779 | |
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Record name | TRICAINE METHANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971ZM8IPK1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tricaine methanesulfonate induce anesthesia in fish?
A1: this compound primarily acts by depressing neuronal activity. While its exact mechanism is not fully understood, research suggests it likely blocks voltage-gated sodium channels, inhibiting the initiation and propagation of action potentials in neurons. [, ] This leads to a general depression of the central nervous system, causing anesthesia. [, , ]
Q2: Does this compound affect muscle function directly?
A2: Studies in zebrafish larvae have shown that this compound, at standard anesthetic concentrations, effectively blocks neural action potentials but does not directly prevent muscle contraction. This suggests a preferential action on neural voltage-gated sodium channels compared to muscle sodium channels. []
Q3: What are the physiological effects of this compound anesthesia on fish?
A3: this compound anesthesia can lead to several physiological changes in fish, including:
- Respiratory: Reduced respiratory rate and potentially hypercapnia (increased blood carbon dioxide levels) and respiratory acidosis (decreased blood pH). [, , ]
- Cardiovascular: Decreased heart rate (bradycardia). []
- Metabolic: Increased blood glucose levels (hyperglycemia), likely due to a stress response. [, , ]
- Hematological: Hemoconcentration (increased concentration of blood cells) and alterations in electrolyte levels. []
Q4: Does the buffering of this compound solutions influence its effects on fish?
A5: Yes, buffering this compound solutions with sodium bicarbonate to a pH near neutral (pH ~7.0) can mitigate some of the physiological effects associated with the compound's acidity. Unbuffered this compound solutions can cause a significant decrease in water pH, leading to stress and potentially harming the fish. [, , ] For instance, in channel catfish, buffering this compound reduced the severity of osmolality changes and minimized stress responses compared to unbuffered solutions. []
Q5: Can this compound interfere with diagnostic tests in fish?
A6: Yes, this compound can interfere with certain diagnostic tests. For example, it can quench the fluorescence emitted by fluorescein used to detect skin and corneal ulcers, leading to false-negative results. [] Therefore, the fluorescein test should be conducted before exposing the fish to this compound.
Q6: How does temperature affect the pharmacokinetics of this compound?
A8: Water temperature influences the pharmacokinetics of this compound. Higher temperatures generally lead to faster induction times and recovery times. [, , ] In Asian seabass, MS-222 elimination was two times faster at 28°C compared to 22°C. []
Q7: Are there differences in this compound uptake and distribution in different fish tissues?
A9: Yes, this compound exhibits tissue-specific distribution patterns. In Asian seabass, the compound reaches peak concentrations in the brain and gills first, followed by the liver and kidneys. Muscle tissue shows the lowest drug concentration. []
Q8: What are some alternatives to this compound for fish anesthesia?
A8: Several alternative anesthetics can be used in fish, each with its own advantages and disadvantages. These include:
- Clove oil (Eugenol): Offers rapid induction, but recovery times can be prolonged. Requires careful dosage due to a narrow safety margin. [, , , ]
- Benzocaine: Can be effective for smaller fish but may be less suitable for larger species. [, , ]
- Medetomidine-ketamine: Injectable anesthetic combination that provides good anesthesia with minimal physiological effects but requires intravenous administration. []
- Hypothermia: Gradual cooling can induce immobility but might be associated with potentially harmful physiological changes, such as calcium surges and heart rate drops. []
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